Ethyl pyridin-2-ylcarbamate

Description

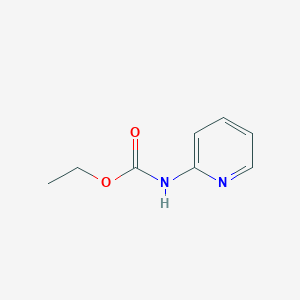

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-pyridin-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKMGCXMJZJTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284209 | |

| Record name | ethyl pyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-67-4 | |

| Record name | Ethyl N-2-pyridinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5255-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl pyridin-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Pyridin-2-ylcarbamate

CAS Number: 5255-67-4

This technical guide provides a comprehensive overview of Ethyl pyridin-2-ylcarbamate, a heterocyclic carbamate of interest to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, safety information, synthesis, and analytical methodologies.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key properties are summarized in the table below, providing a ready reference for experimental planning and safety assessments.

| Property | Value | Reference |

| CAS Number | 5255-67-4 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Melting Point | 48-50 °C | |

| Boiling Point | 182-184 °C | |

| Appearance | Solid | |

| Solubility | No specific data available, but likely soluble in polar organic solvents. |

Safety and Handling

This compound is classified as harmful if swallowed and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H350: May cause cancer.

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound

Experimental Protocol: General Synthesis of N-Aryl Carbamates

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).

-

Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture.

-

Addition of Ethyl Chloroformate: Cool the mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of ethyl chloroformate dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Below is a workflow diagram for the synthesis of this compound.

Caption: A flowchart illustrating the general synthetic route to this compound.

Analytical Characterization

Detailed analytical data for this compound is not widely published. However, standard analytical techniques can be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridine ring. The chemical shifts of the pyridine protons will be in the aromatic region and their splitting patterns will depend on their positions relative to the nitrogen atom and the carbamate substituent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the carbamate group, C-H stretching of the aromatic and aliphatic portions, the C=O stretching of the carbamate, and C=N and C=C stretching vibrations of the pyridine ring.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. Detection could be achieved using a UV detector, monitoring at a wavelength where the pyridine ring absorbs.

Biological Activity and Applications

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The carbamate functional group is present in a wide range of biologically active compounds and approved drugs, where it can act as a key pharmacophore or a linker.[2] The pyridine ring is also a common scaffold in medicinal chemistry.[3]

Given that this compound contains both of these moieties, it could be a valuable building block or starting material in the synthesis of more complex molecules for drug discovery programs. Its potential as a precursor for screening libraries is an area for further exploration.[4] Researchers investigating novel therapeutics may find this compound to be a useful intermediate for the synthesis of new chemical entities.

The diagram below illustrates a logical workflow for the preliminary biological evaluation of a novel compound like this compound.

Caption: A generalized workflow for the initial biological screening of a new chemical entity.

References

Ethyl Pyridin-2-ylcarbamate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of ethyl pyridin-2-ylcarbamate, a key intermediate in various synthetic applications. This document details the primary synthetic methodologies, comprehensive characterization data, and experimental protocols.

Introduction

This compound, with the chemical formula C₈H₁₀N₂O₂, is a carbamate derivative of 2-aminopyridine. Carbamate moieties are prevalent in pharmaceuticals and agrochemicals, acting as key pharmacophores or metabolic stabilizers. Understanding the synthesis and physicochemical properties of this compound is crucial for its effective utilization in drug discovery and development.

Synthesis of this compound

The most common and direct synthesis of this compound involves the reaction of 2-aminopyridine with ethyl chloroformate. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, catalyst-free approach involves the reaction of N-hetaryl ureas with alcohols, which proceeds through an isocyanate intermediate.

Synthesis via Acylation of 2-Aminopyridine

This widely used method offers high purity and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminopyridine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Ethyl Chloroformate: Cool the stirred solution to 0 °C using an ice bath. Add ethyl chloroformate (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected in the range of 90-120 °C (based on analogous carbamates)[1] |

| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, DMF), poorly soluble in water.[1] |

| Stability | The carbamate bond is susceptible to hydrolysis under acidic or basic conditions.[1] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[1]

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | Aromatic protons (pyridine ring): δ ≈ 7.0-8.5 ppm; Methylene protons (-CH₂-): quartet, δ ≈ 4.2 ppm; Methyl protons (-CH₃): triplet, δ ≈ 1.3 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O): δ ≈ 154 ppm; Pyridine ring carbons: δ ≈ 110-150 ppm; Methylene carbon (-CH₂-): δ ≈ 61 ppm; Methyl carbon (-CH₃): δ ≈ 14 ppm. |

| IR Spectroscopy (KBr) | Strong absorption band for the carbonyl group (C=O) in the range of 1700–1750 cm⁻¹. N-H stretching vibration around 3200-3400 cm⁻¹. C-N and C-O stretching vibrations in the fingerprint region. |

| Mass Spectrometry (ESI-MS) | Expected molecular ion peak [M+H]⁺ at m/z = 167.08. |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2-aminopyridine and ethyl chloroformate.

Caption: Synthesis workflow for this compound.

Logical Relationship of Synthesis Methods

This diagram illustrates the two primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

References

"Ethyl pyridin-2-ylcarbamate" molecular structure and IUPAC name

This technical guide provides a comprehensive overview of Ethyl pyridin-2-ylcarbamate, detailing its molecular structure, IUPAC name, physicochemical properties, and key experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

This compound is a chemical compound belonging to the carbamate family. It features an ethyl ester group linked to a carbamic acid moiety, which is in turn attached to a pyridine ring at the second position.

-

IUPAC Name: this compound

-

Canonical SMILES: CCOC(=O)NC1=NC=CC=C1

-

InChI: InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11)[1]

The molecular structure consists of a central pyridine ring with a carbamate functional group attached to the carbon atom at position 2. The carbamate itself is composed of an ethyl group connected to a carbonyl group, which is then bonded to a nitrogen atom.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. For context, properties of a structurally similar compound, ethyl N-(5-chloropyridin-2-yl)carbamate, are also included where direct data is limited.

| Property | Value | Reference |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Purity | Min. 95% | [1] |

| Solubility | Moderately soluble in polar organic solvents (e.g., acetonitrile, dimethylformamide); poorly soluble in water (<1 mg/mL at 25°C) (Data for ethyl N-(5-chloropyridin-2-yl)carbamate). | [3] |

| Stability | The carbamate bond is susceptible to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments (Inference from analogous compounds). | [3] |

| Melting Point | Melting points for analogous carbamates range between 90–120°C (Precise value for this compound is unreported). | [3] |

Experimental Protocols: Synthesis

A novel and environmentally friendly catalyst-free method for the synthesis of N-pyridin-2-yl carbamates has been developed.[4] This approach utilizes easily accessible N-hetaryl ureas and alcohols, proceeding through an intermediate isocyanate formation.[4]

Catalyst-Free Synthesis from N-Hetaryl Urea and Ethanol:

-

Reactants:

-

N-(pyridin-2-yl)urea

-

Ethanol (absolute)

-

-

Procedure:

-

A mixture of N-(pyridin-2-yl)urea and an excess of absolute ethanol is placed in a sealed reaction vessel.

-

The mixture is heated to a specified temperature (e.g., 120-150 °C) and stirred for a period of 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. Purification can be achieved through column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

-

-

Reaction Mechanism: The reaction is proposed to proceed through the thermal decomposition of the N-hetaryl urea to form a hetaryl isocyanate intermediate. This intermediate then reacts with the alcohol (ethanol) to form the final carbamate product.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the catalyst-free synthesis process of this compound.

Caption: Catalyst-free synthesis workflow for this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [oakwoodchemical.com]

- 3. ethyl N-(5-chloropyridin-2-yl)carbamate () for sale [vulcanchem.com]

- 4. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Pyridin-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of Ethyl pyridin-2-ylcarbamate. Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed experimental protocols for determining these critical physicochemical properties, drawing upon established methods for analogous carbamate and pyridine-containing compounds.

Introduction to this compound

This compound is a molecule of interest in synthetic and medicinal chemistry. Its structure, featuring a carbamate linkage to a pyridine ring, suggests potential applications where modulation of biological activity is desired. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and development as a potential therapeutic agent or chemical probe.

Solubility Profile

To ascertain the precise solubility, standardized experimental protocols should be employed.

Table 1: Anticipated Solubility Data for this compound

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) |

| Water (pH 7.4) | 25 | Low |

| Phosphate Buffered Saline (PBS) | 25 | Low |

| Ethanol | 25 | Moderate to High |

| Methanol | 25 | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | 25 | High |

| Acetonitrile | 25 | Moderate |

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol)

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid.

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method.

-

The experiment should be performed in triplicate for each solvent.

Stability Profile

The stability of this compound is dictated by its carbamate functional group, which is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine moiety can also influence the molecule's stability.

Table 2: Anticipated Stability Data for this compound

| Condition | Stressor | Expected Outcome |

| Hydrolytic | 0.1 M HCl, 60°C | Degradation |

| Hydrolytic | pH 7.4 Buffer, 60°C | Slow Degradation |

| Hydrolytic | 0.1 M NaOH, 60°C | Rapid Degradation |

| Oxidative | 3% H₂O₂, RT | Potential Degradation |

| Thermal | 80°C (Solid) | Potential Degradation |

| Photolytic | UV/Vis light | Potential Degradation |

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.[2]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature, taking samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store the solution at room temperature, protected from light, and analyze at different time intervals.

-

Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) and analyze for degradation products over time.

-

Photostability: Expose a solution of the compound to controlled UV and visible light conditions as per ICH Q1B guidelines and analyze for degradation.

For all studies, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a new chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific quantitative data for the solubility and stability of this compound are currently limited, this guide provides a framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support the advancement of this compound in their respective fields. The anticipated susceptibility of the carbamate linkage to hydrolysis underscores the importance of conducting thorough stability studies to ensure the integrity and efficacy of any potential formulations.

References

Spectroscopic Profile of Ethyl Pyridin-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl Pyridin-2-ylcarbamate, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound.

Molecular Structure and Properties

This compound possesses the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol .[1] Its structure, featuring a pyridine ring linked to an ethyl carbamate moiety, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is compiled based on the analysis of closely related analogs, such as Ethyl N-(5-chloropyridin-2-yl)carbamate, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | Pyridine H-6 |

| ~7.6 - 7.8 | t | 1H | Pyridine H-4 |

| ~7.0 - 7.2 | d | 1H | Pyridine H-3 |

| ~6.8 - 7.0 | t | 1H | Pyridine H-5 |

| ~4.2 - 4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~1.2 - 1.4 | t | 3H | -O-CH₂-CH₃ |

| ~8.5 - 9.5 | br s | 1H | NH |

¹³C NMR (Carbon-13) Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C =O (Carbamate) |

| ~152 | Pyridine C -2 |

| ~148 | Pyridine C -6 |

| ~138 | Pyridine C -4 |

| ~119 | Pyridine C -5 |

| ~112 | Pyridine C -3 |

| ~61 | -O-CH₂ -CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Carbamate) |

| ~1600, ~1470, ~1430 | Medium to Strong | Pyridine Ring C=C and C=N Stretches |

| ~1220 | Strong | C-O Stretch |

| ~770 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 121 | [M - OCH₂CH₃]⁺ |

| 94 | [M - COOCH₂CH₃]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

References

Ethyl Pyridin-2-ylcarbamate: A Technical Guide to its Biological Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridin-2-ylcarbamate and its derivatives represent a class of heterocyclic compounds with a range of documented biological activities. While comprehensive data on the parent compound remains limited, its structural motifs are integral to derivatives exhibiting significant anticancer, antimitotic, and antimicrobial properties. This technical guide synthesizes the available information on the mechanism of action of this compound and its analogues, focusing on established cellular targets and signaling pathways. It provides a consolidated view of quantitative biological data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug development efforts.

Core Biological Activities and Mechanisms of Action

The biological effects of compounds based on the this compound scaffold are primarily attributed to two key areas: disruption of microtubule dynamics in cancer cells and induction of oxidative stress, a general characteristic of the carbamate class of compounds.

Anticancer and Antimitotic Activity: Tubulin Binding

A significant body of research points to the potent antimitotic activity of this compound derivatives. The primary mechanism of action for the anticancer effects of these compounds is the inhibition of tubulin polymerization . By binding to cellular tubulin, these molecules disrupt the formation of the mitotic spindle, a crucial apparatus for cell division. This interference leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis (programmed cell death) in cancerous cells.[1]

Structure-activity relationship studies have revealed that the carbamate group is essential for this activity. While replacement of the ethyl group with a methyl group does not significantly alter the cytotoxic effects, substitution with bulkier aliphatic groups leads to a reduction in activity.[1]

General Carbamate Toxicity: Oxidative Stress and the Nrf2 Signaling Pathway

Carbamates as a chemical class are known to induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] While not yet specifically demonstrated for this compound, this general mechanism is a plausible contributor to its biological effects.

The cellular defense against oxidative stress is primarily regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription to protect the cell from damage.[2][3]

Some carbamates have been shown to inhibit this protective pathway, thereby exacerbating oxidative stress and leading to cytotoxicity. This includes depletion of intracellular glutathione (GSH) and collapse of the mitochondrial membrane potential.[3]

Quantitative Biological Data

| Compound Derivative | Biological Activity | Target Organism/Cell Line | IC50 / MIC Value | Reference |

| Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | Antimicrobial | MRSA | 2 µg/mL | [4] |

| Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | Antimicrobial | E. faecium | 2 µg/mL | [4] |

| Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | Anticancer | MCF-7 | Low µM range | [4] |

| Ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate and its analogues (in vitro) | Cytotoxicity | Leukemia L1210 | < 1 nM | [5] |

Signaling Pathways and Experimental Workflows

Nrf2-ARE Signaling Pathway

The following diagram illustrates the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress that can be affected by carbamate compounds.

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.

General Synthetic Workflow for Ethyl Carbamate Derivatives

The synthesis of ethyl carbamate derivatives often involves the reaction of an amino-substituted heterocyclic compound with ethyl chloroformate. The following diagram outlines a generalized experimental workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of ethyl carbamate derivatives.

Experimental Protocols

Synthesis of Ethyl (2-hydroxypropyl)carbamate

This protocol details the synthesis of a simple ethyl carbamate derivative from an amino alcohol, illustrating a common method for introducing the ethyl carbamate moiety.[6]

Materials and Equipment:

-

Reagents: 1-Amino-2-propanol, Ethyl chloroformate, Triethylamine, Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine (saturated aqueous NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, Dropping funnel, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve 1-amino-2-propanol (0.1 mol) and triethylamine (0.11 mol) in anhydrous dichloromethane (100 mL). Cool the mixture to 0°C using an ice bath.

-

Addition of Ethyl Chloroformate: Dissolve ethyl chloroformate (0.1 mol) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up and Isolation: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

In Vitro Antimicrobial Activity Assay (Agar Diffusion Method)

This protocol outlines a general method for assessing the antimicrobial activity of synthesized compounds.[7]

Materials and Equipment:

-

Reagents: Test compounds, Standard antibiotic (e.g., Gentamycin), DMSO (solvent), Nutrient agar, Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli).

-

Equipment: Petri dishes, Autoclave, Incubator, Micropipettes, Sterile paper discs.

Procedure:

-

Media Preparation: Prepare nutrient agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard). Spread the bacterial suspension evenly over the surface of the agar plates.

-

Compound Application: Prepare stock solutions of the test compounds and standard antibiotic in DMSO. Impregnate sterile paper discs with known concentrations of the test compounds and the standard. A disc impregnated with DMSO serves as a negative control.

-

Incubation: Place the discs on the surface of the inoculated agar plates. Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. Compare the zone sizes of the test compounds to the standard antibiotic.

Conclusion and Future Directions

This compound serves as a foundational scaffold for a variety of biologically active molecules. The primary, well-documented mechanism of action for its derivatives, particularly in the context of cancer, is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, the general toxicological profile of carbamates suggests a potential role for oxidative stress and modulation of the Nrf2 pathway, although this requires specific investigation for this compound and its direct analogues.

Future research should focus on several key areas:

-

Elucidation of the specific biological targets of the parent this compound to differentiate its activity from its more complex derivatives.

-

Quantitative analysis (IC50, Ki) of the parent compound against a panel of cancer cell lines and microbial strains.

-

Investigation into the role of the Nrf2 pathway in the cytotoxicity of this compound to determine if this is a relevant mechanism of action.

-

Further structure-activity relationship studies to optimize the scaffold for enhanced potency and selectivity against specific biological targets.

This guide provides a comprehensive overview based on the current scientific literature, offering a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives.

References

- 1. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate | 1351605-26-9 | Benchchem [benchchem.com]

- 5. Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to Ethyl Pyridin-2-ylcarbamate Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl pyridin-2-ylcarbamate derivatives, focusing on their synthesis, and a detailed analysis of their basic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development, offering insights into the chemical characteristics that influence the biological activity of this class of compounds.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse pharmacological potential. The core structure, featuring a pyridine ring linked to a carbamate functional group, serves as a versatile scaffold for the development of novel therapeutic agents. The basicity of the pyridine nitrogen is a critical physicochemical parameter that influences the pharmacokinetic and pharmacodynamic properties of these molecules, including their solubility, membrane permeability, and interaction with biological targets. This guide explores the synthesis of these derivatives and provides a detailed examination of the factors governing their basicity, supplemented by established experimental protocols for pKa determination.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and straightforward approach involves the reaction of 2-aminopyridine with ethyl chloroformate. Another innovative, catalyst-free method utilizes the reaction of N-hetaryl ureas with alcohols, proceeding through an isocyanate intermediate.

A general synthetic scheme starting from 2-aminopyridine is presented below. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthesis of this compound.

A catalyst-free approach for the synthesis of N-pyridin-2-yl carbamates has also been described, which involves the reaction of N-hetaryl ureas with alcohols. This method is noted for being environmentally friendly and yields a wide range of substituted carbamates with good to high yields (48–94%).[1] The reaction is proposed to proceed through the formation of a hetaryl isocyanate intermediate.[1]

Basic Properties of this compound Derivatives

The basicity of this compound derivatives is primarily attributed to the lone pair of electrons on the pyridine ring's nitrogen atom. The availability of this lone pair for protonation is significantly influenced by the electronic effects of the substituents on both the pyridine ring and the carbamate group.

Factors Influencing Basicity

The basicity of these compounds is a fine balance of inductive and resonance effects. The parent molecule for this class of compounds is 2-aminopyridine. The introduction of an ethyl carbamate group (-NHCOOEt) at the 2-position of the pyridine ring has a profound impact on the basicity of the pyridine nitrogen.

-

Inductive Effect : The carbamate group is strongly electron-withdrawing due to the presence of the carbonyl group and the electronegative oxygen atom. This inductive effect pulls electron density away from the pyridine ring, thereby decreasing the electron density on the pyridine nitrogen and making it less basic.

-

Resonance Effect : The lone pair of the exocyclic nitrogen of the carbamate group can be delocalized into the carbonyl group, which in turn can affect the aromatic system of the pyridine ring.

Compared to 2-aminopyridine, this compound is expected to be significantly less basic. The pKa of the conjugate acid of 2-aminopyridine is 6.86, while the pKa of the conjugate acid of pyridine is 5.5.[2][3] The amino group in 2-aminopyridine is electron-donating by resonance, which increases the basicity of the pyridine nitrogen compared to pyridine itself. Conversely, the N-ethoxycarbonyl group is electron-withdrawing, which will lower the basicity of the pyridine nitrogen to a value below that of pyridine.

Quantitative Basicity (pKa Values)

| Compound | Structure | pKa of Conjugate Acid | Reference |

| Pyridine | C₅H₅N | 5.5 | [2][3] |

| 2-Aminopyridine | C₅H₆N₂ | 6.86 | [2][3] |

| 4-Aminopyridine | C₅H₆N₂ | 9.17 | [2][3] |

| Aniline | C₆H₇N | 4.6 | [2][3] |

The significantly higher basicity of 4-aminopyridine compared to 2-aminopyridine highlights the influence of the substituent's position. For this compound, the electron-withdrawing nature of the carbamate group is expected to result in a pKa value lower than 5.5.

Experimental Protocols for Basicity Determination

The determination of pKa values is crucial for understanding the ionization behavior of drug candidates. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used method for pKa determination due to its simplicity and accuracy.[4] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest and monitoring the resulting change in pH.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the this compound derivative (e.g., 1 mM) in deionized water or a suitable co-solvent if the compound has low aqueous solubility.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).[5][6]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5][6]

-

Titration Procedure:

-

Place a known volume of the sample solution into a temperature-controlled vessel.

-

Add the ionic strength adjuster.

-

If the sample is a base, titrate with the standardized strong acid solution. Add the titrant in small, precise increments.

-

After each addition, allow the pH to stabilize before recording the value.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[7]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).[7]

-

Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the stock solution to ensure the same total concentration of the compound.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 230-500 nm).[7]

-

Record the spectrum of a blank (buffer without the compound) for each pH value.

-

-

Data Analysis:

-

Correct the spectra by subtracting the absorbance of the corresponding blank.

-

Select a wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

-

Plot the absorbance at the selected wavelength against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and basic properties of this compound derivatives. While the synthesis of these compounds is well-established, a comprehensive quantitative analysis of their basicity is an area that warrants further investigation. The provided experimental protocols for pKa determination offer a robust framework for researchers to characterize novel derivatives in this class. A thorough understanding of the basicity of these compounds is essential for the rational design of new drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. Future work should focus on the systematic evaluation of the pKa values of a library of substituted this compound derivatives to establish clear structure-basicity relationships.

References

- 1. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

"Ethyl pyridin-2-ylcarbamate" potential as a building block in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive core for designing molecules that interact with various biological targets. When combined with a carbamate functional group, the resulting pyridin-2-ylcarbamate moiety offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it a valuable building block for the development of novel therapeutics. This technical guide explores the potential of ethyl pyridin-2-ylcarbamate as a foundational structure in medicinal chemistry, with a particular focus on its application in the discovery of novel anticancer agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogues can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the pyridine ring. Two primary approaches are highlighted here: the classical reaction with ethyl chloroformate and a more contemporary catalyst-free method involving pyridin-2-yl ureas.

Experimental Protocols

Method 1: Reaction of 2-Aminopyridine with Ethyl Chloroformate

This is a direct and widely used method for the formation of the carbamate.

-

Materials:

-

2-Aminopyridine

-

Ethyl chloroformate

-

Anhydrous pyridine or triethylamine (as a base)

-

Anhydrous benzene or other suitable aprotic solvent

-

Hydrochloric acid (dilute)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2-aminopyridine in a mixture of anhydrous pyridine and anhydrous benzene in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add ethyl chloroformate dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Method 2: Catalyst-Free Reaction of N-Pyridin-2-yl Urea with Ethanol

This modern approach avoids the use of corrosive reagents like chloroformates and proceeds through an in-situ generated isocyanate intermediate.[2][3]

-

Step 1: Synthesis of N,N-dialkyl-N'-(pyridin-2-yl)urea

-

Step 2: Reaction with Alcohol

-

Materials:

-

N,N-dialkyl-N'-(pyridin-2-yl)urea

-

Ethanol (or other desired alcohol)

-

High-boiling point solvent (e.g., DMF or chlorobenzene, if necessary)

-

-

Procedure:

-

In a sealed reaction vessel, dissolve the N,N-dialkyl-N'-(pyridin-2-yl)urea in an excess of ethanol.

-

Heat the mixture to a temperature sufficient to induce the elimination of the dialkylamine and formation of the pyridin-2-yl isocyanate intermediate, which is then trapped by the alcohol. Temperatures of 120°C are often employed.[5]

-

The reaction progress can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the excess alcohol and solvent (if used) are removed under reduced pressure.

-

The resulting this compound can be purified by standard methods. This catalyst-free method is environmentally friendly and suitable for a wide range of substituted pyridin-2-yl ureas and various alcohols, with yields reported to be in the range of 48-94%.[2][3]

-

-

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Inhibition of Tubulin Polymerization

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic process of microtubule polymerization and depolymerization is crucial for the segregation of chromosomes during mitosis. Disruption of this process leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6] Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, target tubulin.

Compounds incorporating the pyridin-2-ylcarbamate scaffold have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[7] This leads to a disruption of the microtubule network, mitotic arrest, and ultimately, cancer cell death.

Below is a diagram illustrating the tubulin polymerization pathway and the inhibitory action of pyridin-2-ylcarbamate derivatives.

References

- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Ethyl Pyridin-2-ylcarbamate: A Technical Review of a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridin-2-ylcarbamate is a molecule of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, and physicochemical properties. While information on the specific discovery and biological activity of the unsubstituted parent compound is limited in the public domain, this document explores the known characteristics of this compound and provides context through the activities of structurally related derivatives. This guide aims to serve as a valuable resource for researchers utilizing this compound in synthetic methodologies and exploring its potential in drug discovery programs.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Similarly, the carbamate functional group is a common motif in medicinal chemistry, known for its role in improving the pharmacokinetic and pharmacodynamic properties of drug candidates. The combination of these two moieties in this compound results in a molecule with potential for diverse applications, primarily as a versatile intermediate in the synthesis of more complex molecular architectures.

Physicochemical Properties

While extensive experimental data for the unsubstituted this compound is not widely published, its basic physicochemical properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | N/A |

| Molecular Weight | 166.18 g/mol | N/A |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Likely soluble in a range of organic solvents | Inferred from related compounds |

| Stability | The carbamate linkage may be susceptible to hydrolysis under strong acidic or basic conditions. | Inferred from related compounds |

Synthesis of this compound

The synthesis of N-aryl and N-heteroaryl carbamates is a well-established area of organic chemistry. For this compound, several synthetic routes can be envisaged, with the most common being the reaction of 2-aminopyridine with an ethylating agent for the carbamate formation.

Catalyst-Free Synthesis from Hetaryl Ureas and Alcohols

A novel and environmentally friendly approach involves the catalyst-free reaction of N-hetaryl ureas with alcohols. This method proceeds through the in-situ formation of a hetaryl isocyanate intermediate.

Experimental Protocol:

A general procedure for this type of reaction is as follows:

-

To a solution of the corresponding N-hetaryl urea in a suitable high-boiling solvent (e.g., toluene, xylene), add an excess of ethanol.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Catalyst-free synthesis of this compound.

Reaction of 2-Aminopyridine with Ethyl Chloroformate

A more traditional and direct method involves the acylation of 2-aminopyridine with ethyl chloroformate. This reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

Dissolve 2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Synthesis via acylation of 2-aminopyridine.

Biological Activity and Potential Applications

There is a notable lack of specific biological activity data for the unsubstituted this compound in the public domain. However, the broader classes of pyridine and carbamate derivatives are well-represented in drug discovery literature, exhibiting a wide range of biological activities.

It is important to emphasize that the biological activities of substituted derivatives cannot be directly extrapolated to the parent compound. Structure-activity relationship (SAR) studies are crucial to determine the effect of substituents on the biological profile of a molecule.

Conclusion

This compound is a readily accessible synthetic intermediate with potential for use in the construction of more complex, biologically active molecules. While its own biological profile is not extensively documented, the prevalence of the pyridine and carbamate moieties in medicinal chemistry suggests that derivatives of this compound could be of significant interest. This technical guide has summarized the available information on its synthesis and properties, providing a foundation for researchers working with this versatile building block. Further investigation into the biological activities of this compound and its simple derivatives is warranted to fully explore its potential in drug discovery and development.

Ethyl Pyridin-2-ylcarbamate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl pyridin-2-ylcarbamate is a chemical compound utilized in various research and development applications. Due to its classification as a substance harmful if swallowed and a suspected carcinogen, stringent safety and handling protocols are imperative to minimize exposure and ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for this compound. It includes detailed information on physical and chemical properties, toxicity, personal protective equipment, engineering controls, spill management, and waste disposal. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely within a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Carcinogenicity (Category 1B), H350: May cause cancer.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Signal Word: Danger

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H350: May cause cancer.[1]

Precautionary Statements:

-

Prevention:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 48-50 °C (118-122 °F) | |

| Boiling Point | 182-184 °C (360-363 °F) | |

| Solubility | Soluble in water. | [3] |

| Vapor Pressure | Not available | |

| Density | Not available | |

| Flash Point | Not available | |

| Auto-ignition Temperature | Not available |

Toxicological Information

The primary toxicological concerns for this compound are its acute oral toxicity and its carcinogenicity.

| Toxicity Endpoint | Value | Species | Reference |

| Acute Oral LD50 | 300 - 2000 mg/kg (for similar carbamates) | Rat | [4] |

| Acute Dermal LD50 | > 5000 mg/kg (for similar carbamates) | Rat | [4] |

| Carcinogenicity | Classified as a Group 2A carcinogen (probable human carcinogen) by IARC (for ethyl carbamate). | [5] | |

| Germ Cell Mutagenicity | No data available. | ||

| Reproductive Toxicity | No data available. |

Experimental Protocols for Safe Handling

Due to the carcinogenic nature of this compound, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Ventilation: The laboratory must be well-ventilated with a minimum of 10-12 air changes per hour.

-

Designated Area: A specific area within the laboratory should be designated for working with carcinogens. This area should be clearly marked with warning signs.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Item | Specification |

| Gloves | Double gloving with nitrile gloves (minimum 4 mil thickness) is required. Change gloves immediately if contaminated.[6] |

| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |

| Lab Coat | A dedicated, buttoned lab coat, preferably disposable, should be worn. Do not wear outside the laboratory. |

| Respiratory Protection | For procedures with a high potential for aerosol generation, a NIOSH-approved respirator may be necessary. |

Weighing and Handling Protocol

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Cover the work surface with absorbent, plastic-backed paper.

-

Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.

-

-

Weighing:

-

Tare the balance with a weigh boat inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

-

Minimize the creation of dust.

-

Close the primary container immediately after use.

-

-

Transfer and Dissolution:

-

If preparing a solution, add the solvent to the container with the weighed compound inside the fume hood.

-

Ensure the container is securely capped before removing it from the fume hood.

-

-

Post-Handling:

-

Wipe down the work surface and any equipment with a suitable decontaminating solution (e.g., 70% ethanol).

-

Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent paper) as hazardous waste.

-

Wash hands thoroughly with soap and water after removing PPE.

-

Spill and Emergency Procedures

Spill Cleanup Workflow

Caption: Workflow for responding to a spill of this compound.

Detailed Spill Protocol:

-

Immediate Actions:

-

Evacuate the immediate spill area.

-

Alert colleagues and the laboratory supervisor.

-

If the spill is large, involves a significant release of dust, or if there is a fire, evacuate the laboratory and call emergency services.

-

-

Cleanup (for small, manageable spills by trained personnel):

-

Don appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, a respirator.

-

For a solid spill, gently cover the powder with a wet paper towel or other absorbent material to prevent it from becoming airborne.[8][9]

-

Carefully scoop the material into a designated hazardous waste container using a plastic scoop.[9]

-

Clean the spill area with a decontaminating solution, working from the outside in.

-

Place all contaminated materials, including PPE, into a sealed hazardous waste bag.

-

-

Post-Cleanup:

-

Wash hands and any exposed skin thoroughly.

-

Report the incident to the appropriate safety officer.

-

Restock the spill kit.

-

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous chemical waste.

-

Solid Waste: Collect all contaminated solids (gloves, weigh boats, absorbent paper, etc.) in a clearly labeled, sealed hazardous waste container.[10]

-

Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

-

Follow all institutional and local regulations for hazardous waste disposal.

Storage and Incompatibility

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[11] The storage area should be locked and accessible only to authorized personnel.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

-

In case of Ingestion:

-

Rinse mouth with water.

-

Call a POISON CENTER or doctor/physician immediately.

-

Do NOT induce vomiting.

-

-

In case of Skin Contact:

-

Immediately remove contaminated clothing.

-

Wash the affected area with plenty of soap and water for at least 15 minutes.

-

Seek medical attention if irritation persists.

-

-

In case of Eye Contact:

-

Rinse cautiously with water for several minutes.

-

Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention.

-

-

In case of Inhalation:

Logical Relationship for Hazard Control

The following diagram illustrates the hierarchy of controls for managing the risks associated with this compound.

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Conclusion

This compound presents significant health risks, including acute toxicity and carcinogenicity. A thorough understanding and strict implementation of the safety and handling procedures outlined in this guide are essential for mitigating these risks. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can work safely with this compound. Continuous vigilance and a strong safety culture are paramount in any laboratory setting where hazardous chemicals are used.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound [oakwoodchemical.com]

- 3. Ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate(56995-20-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]

- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 10. benchchem.com [benchchem.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Ethyl Pyridin-2-ylcarbamate from 2-Aminopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl pyridin-2-ylcarbamate, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis is achieved through the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base. This method offers a straightforward and efficient route to the desired carbamate. Included are comprehensive experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The carbamate functional group is a common motif in pharmacologically active compounds. The synthesis from readily available 2-aminopyridine and ethyl chloroformate is a common and effective method for the preparation of this intermediate. The reaction proceeds via a nucleophilic acyl substitution where the amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme

The synthesis of this compound from 2-aminopyridine is depicted in the following reaction scheme:

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data for two common protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Materials | ||

| 2-Aminopyridine | 1.0 eq | 1.0 eq |

| Ethyl Chloroformate | 1.1 eq | 1.2 eq |

| Base | Pyridine (solvent) | Triethylamine (1.5 eq) |

| Solvent | Pyridine | Tetrahydrofuran (THF) |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | 0 °C to room temperature |

| Reaction Time | 12 hours | 4 hours |

| Product | ||

| Product Name | This compound | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol | 166.18 g/mol |

| Yield and Purity | ||

| Yield | ~85% | ~90% |

| Purity (by NMR) | >95% | >97% |

Experimental Protocols

Protocol 1: Synthesis in Pyridine

This protocol utilizes pyridine as both the solvent and the base.

Materials:

-

2-Aminopyridine

-

Ethyl chloroformate

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis with Triethylamine in THF

This protocol uses triethylamine as the base and tetrahydrofuran (THF) as the solvent.

Materials:

-

2-Aminopyridine

-

Ethyl chloroformate

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-